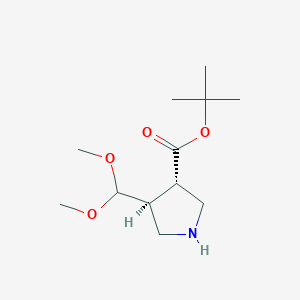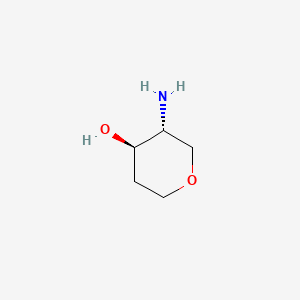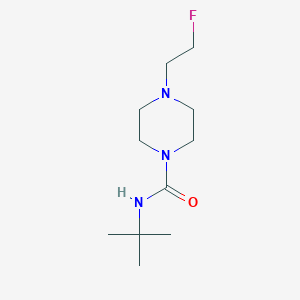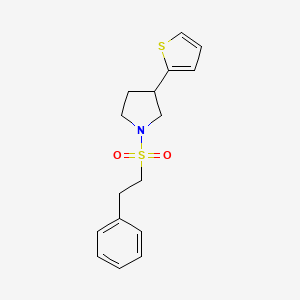![molecular formula C17H17F4N3O2 B2873350 5-Fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380071-89-4](/img/structure/B2873350.png)
5-Fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TFMP, and it has been synthesized using various methods. In
作用機序
The mechanism of action of TFMP involves its binding to specific receptors in the brain, which leads to changes in their activity. For example, TFMP has been shown to act as a partial agonist at the dopamine D2 receptor, which can lead to increased dopamine release and changes in behavior. It has also been shown to act as an antagonist at the serotonin 5-HT2A receptor, which can lead to changes in mood and cognition.
Biochemical and Physiological Effects:
TFMP has been shown to have various biochemical and physiological effects, such as changes in neurotransmitter release and receptor activity. It has also been shown to affect certain physiological processes, such as blood pressure and heart rate. These effects can be studied in vitro and in vivo, making TFMP a versatile tool for scientific research.
実験室実験の利点と制限
One advantage of using TFMP in lab experiments is its specificity for certain receptors, which allows for targeted modulation of their activity. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of brain function and behavior. However, one limitation is the potential for off-target effects, which can complicate data interpretation. Another limitation is the need for careful dosing and administration, as TFMP can have dose-dependent effects.
将来の方向性
There are many future directions for the study of TFMP, such as exploring its potential applications in the treatment of neurological and psychiatric disorders. It could also be used to study the role of specific neurotransmitter receptors in behavior and cognition. Additionally, further optimization of synthesis methods could lead to improved yield and purity of the compound. Overall, TFMP has the potential to be a valuable tool for scientific research in the future.
合成法
The synthesis of TFMP has been achieved using different methods, such as the reaction of 4-(trifluoromethoxy)benzylamine with 5-fluoro-2-hydroxypyrimidine-4-one in the presence of a base. Another method involves the reaction of 4-(trifluoromethoxy)benzyl chloride with 5-fluoro-2-hydroxypyrimidine-4-one in the presence of a base. These methods have been optimized for high yield and purity of the TFMP compound.
科学的研究の応用
TFMP has been studied for its potential applications in scientific research, such as in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the dopamine D2 receptor and the serotonin 5-HT2A receptor. This modulation can lead to changes in behavior and cognitive function, making TFMP a potential tool for studying these processes.
特性
IUPAC Name |
5-fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O2/c18-13-9-22-16(23-10-13)25-14-5-7-24(8-6-14)11-12-1-3-15(4-2-12)26-17(19,20)21/h1-4,9-10,14H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUQMJXFOWAPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2873267.png)
![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide](/img/structure/B2873269.png)



![6-O-Tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B2873277.png)
![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)
![Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2873280.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873284.png)


![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)

